N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide

Drug-likeness Physicochemical profiling Oral bioavailability prediction

This synthetic small-molecule acetamide (MW 291.39 g/mol) is a research-exclusive compound whose distinct cyclopropyl-hydroxypropyl moiety provides a unique hydrogen-bonding capacity. Based on its structural topology, it is ideally positioned as a scaffold-hopping probe to explore target engagement beyond common phenoxy acetamides, or as a potential structurally-matched negative control for Kir4.1 inhibitor studies. Ideal for labs correlating cyclopropyl substitution with permeability and metabolic stability.

Molecular Formula C17H25NO3
Molecular Weight 291.391
CAS No. 1396679-01-8
Cat. No. B2434901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide
CAS1396679-01-8
Molecular FormulaC17H25NO3
Molecular Weight291.391
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NCCC(C2CC2)O
InChIInChI=1S/C17H25NO3/c1-12(2)13-5-7-15(8-6-13)21-11-17(20)18-10-9-16(19)14-3-4-14/h5-8,12,14,16,19H,3-4,9-11H2,1-2H3,(H,18,20)
InChIKeyJSEIBPXTEWIGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide (CAS 1396679-01-8): Structural Classification & Procurement Starting Point


N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide (CAS 1396679-01-8) is a synthetic small-molecule acetamide derivative with the molecular formula C₁₇H₂₅NO₃ and a molecular weight of 291.39 g/mol . Its structure features an isopropyl-substituted phenoxy group linked via an acetamide bridge to a cyclopropyl-hydroxypropyl moiety. The compound is available from commercial suppliers for research use and has been explored in pharmacological contexts, though publicly disclosed quantitative biological data remain extremely scarce .

Why Generic Substitution of N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide Is Not Supported by Available Evidence


Despite its distinct structural features, the available scientific and commercial literature for N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide currently lacks the quantitative, head-to-head comparative data required to definitively argue against generic substitution. Structural analogs within the phenoxy acetamide class have shown diverse biological activities—ranging from GPR119 agonism to Kir4.1 channel inhibition—that are highly sensitive to subtle changes in substituent topology [1]. However, without published IC50 values, selectivity panels, pharmacokinetic profiles, or in vivo efficacy comparisons for this specific compound, any claim of differentiation over closest analogs such as N-benzyl-2-(4-isopropylphenoxy)acetamide or related cyclopropyl acetamides would be speculative. Researchers must therefore evaluate this compound empirically rather than relying on literature precedent for target engagement or potency.

Quantitative Differentiation Evidence for N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide


Physicochemical Property Comparison: Lipinski Rule-of-5 Compliance vs. Closest Structural Analogs

The target compound possesses a molecular weight of 291.39 g/mol, an H-bond donor count of 2, an H-bond acceptor count of 3, and a calculated logP of approximately 3.2, placing it fully within Lipinski Rule-of-5 space . In contrast, the structurally simpler analog N-(2-(4-isopropylphenoxy)ethyl)acetamide (MW 221.30) has only 1 H-bond donor and a lower logP (~2.5), which may confer different membrane permeability characteristics; however, no experimental permeability data are available for either compound. The cyclopropyl-hydroxypropyl substituent introduces an additional chiral center and increases polar surface area relative to non-cyclopropyl analogs, potentially reducing passive permeability while enhancing solubility—though these effects have not been experimentally quantified .

Drug-likeness Physicochemical profiling Oral bioavailability prediction

Structural Diversity Within Phenoxy Acetamide Class: Cyclopropyl vs. Benzyl Substitution

A related compound, N-benzyl-2-(4-isopropylphenoxy)acetamide (VU0134992), acts as a potent and selective Kir4.1 potassium channel inhibitor with defined residue-level interactions (E158 and I159) [1]. The target compound replaces the benzyl group with a cyclopropyl-hydroxypropyl moiety, which alters both steric bulk and hydrogen-bonding topology at the critical amide nitrogen region. While VU0134992's Kir4.1 inhibitory activity has been demonstrated through patch-clamp electrophysiology and mutagenesis studies, no parallel data exist for the target compound, precluding any quantitative comparison of target engagement or selectivity [1].

Medicinal chemistry Structure-activity relationship Kinase inhibition

Recommended Research Applications for N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide Based on Structural Attributes


Exploratory Medicinal Chemistry: Scaffold-Hopping from Known Phenoxy Acetamide Pharmacophores

Given the established activity of structurally related phenoxy acetamides as GPR119 agonists and Kir4.1 inhibitors, the target compound can serve as a scaffold-hopping probe to explore whether the cyclopropyl-hydroxypropyl moiety redirects target engagement toward alternative GPCRs or ion channels. Its distinct hydrogen-bonding capacity may enable interactions not achievable with simpler N-benzyl or N-ethyl analogs [1].

Physicochemical Comparator in Drug-Likeness Optimization Programs

The target compound occupies a middle ground in molecular weight and lipophilicity between fragment-like analogs (e.g., N-(2-(4-isopropylphenoxy)ethyl)acetamide, MW 221) and larger lead-like molecules. It can be used as a reference point in studies correlating cyclopropyl substitution with permeability, solubility, and metabolic stability outcomes, particularly where a balance between CNS penetration and peripheral selectivity is sought [1].

Negative Control or Inactive Analog in Ion Channel Pharmacology

If the target compound is confirmed to lack Kir4.1 inhibitory activity, it may serve as a structurally matched negative control for N-benzyl-2-(4-isopropylphenoxy)acetamide (VU0134992) in electrophysiology experiments. The close structural similarity except for the N-substituent would allow researchers to attribute observed effects specifically to the benzyl-cyclopropyl exchange [2].

Quote Request

Request a Quote for N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-isopropylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.